Thiazole, 5-(2-iodoethyl)-4-methyl-
Overview
Description
Thiazole, 5-(2-iodoethyl)-4-methyl- is a chemical compound that belongs to the thiazole family. It is an organic compound that has been extensively studied in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Thiazole, 5-(2-iodoethyl)-4-methyl- is not fully understood. However, studies have shown that it has potential as an inhibitor of certain enzymes and receptors. It has also been shown to have potential as a modulator of ion channels. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Thiazole, 5-(2-iodoethyl)-4-methyl- has been shown to have potential biochemical and physiological effects. Studies have shown that it has potential as an anti-inflammatory agent. It has also been shown to have potential as an anticancer agent. Additionally, it has been shown to have potential as an antibacterial agent.
Advantages and Limitations for Lab Experiments
One advantage of Thiazole, 5-(2-iodoethyl)-4-methyl- is its ease of synthesis. It can be synthesized in high yields and purity using a simple and efficient method. Additionally, it is a versatile building block that can be used in the synthesis of a wide range of compounds. However, one limitation of this compound is its potential toxicity. Further research is needed to fully understand its toxicity profile and potential side effects.
Future Directions
There are several future directions for research on Thiazole, 5-(2-iodoethyl)-4-methyl-. One direction is the synthesis of novel compounds using this compound as a building block. Another direction is the investigation of its potential as an inhibitor of specific enzymes and receptors. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, there is potential for the development of new applications for this compound in the fields of electronic and optoelectronic devices.
In conclusion, Thiazole, 5-(2-iodoethyl)-4-methyl- is a compound with potential applications in various fields of science. Its ease of synthesis and versatility make it a valuable building block for the synthesis of novel compounds. Further research is needed to fully understand its mechanism of action, potential toxicity, and future applications.
Scientific Research Applications
Thiazole, 5-(2-iodoethyl)-4-methyl- has been extensively studied for its potential applications in various fields of science. It has been used in the synthesis of novel compounds with potential biological activity. It has also been used as a building block in the synthesis of fluorescent dyes, which have applications in imaging and sensing. Additionally, it has been used in the synthesis of materials with potential applications in electronic and optoelectronic devices.
properties
IUPAC Name |
5-(2-iodoethyl)-4-methyl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8INS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCSGEQOLLMNAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8INS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302692 | |
Record name | 5-(2-Iodoethyl)-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
656-50-8 | |
Record name | 5-(2-Iodoethyl)-4-methylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Iodoethyl)-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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